

Thermodynamic properties of allyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl alcohol*

Cat. No.: *B041490*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of **Allyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties of **allyl alcohol** (prop-2-en-1-ol). **Allyl alcohol** is a significant organic intermediate used in the synthesis of various chemicals, including pharmaceuticals, resins, and plasticizers. A thorough understanding of its thermodynamic characteristics is essential for process design, safety analysis, and toxicological studies, particularly for drug development professionals who must consider its metabolic pathway and potential for hepatotoxicity. This document summarizes critical quantitative data in tabular form, details the experimental protocols used for their determination, and visualizes relevant biological and experimental workflows.

Physicochemical and Thermodynamic Properties

The fundamental physicochemical and thermodynamic properties of **allyl alcohol** are summarized below. Data has been compiled from various sources and represents values at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: General Physicochemical Properties of Allyl Alcohol

Property	Value	Source(s)
IUPAC Name	Prop-2-en-1-ol	[1]
CAS Number	107-18-6	[1]
Molecular Formula	C ₃ H ₆ O	[1]
Molar Mass	58.08 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Pungent, mustard-like	[2]
Melting Point	-129 °C (144.15 K)	[2]
Boiling Point	97.1 °C (370.25 K)	[3]
Density (liquid)	0.854 g/mL at 25 °C	[2]

Table 2: Core Thermodynamic Data for Allyl Alcohol

Thermodynamic Property	Value	Units	Conditions	Source(s)
Standard Enthalpy of Formation (liquid, ΔH_f°)	-174.05 (-41.60 kcal/mol)	kJ/mol	298.15 K	[3]
Standard Enthalpy of Formation (gas, ΔH_f°)	-123.64 \pm 1.46	kJ/mol	298.15 K	
Standard Molar Entropy (liquid, S°)	Not available in cited literature	J/(mol·K)	298.15 K	-
Heat of Combustion (ΔH_c°)	-1853.8	kJ/mol	Constant Pressure	
Enthalpy of Vaporization (ΔH_{vap})	39.98	kJ/mol	at Normal Boiling Point	
Heat of Fusion (ΔH_{fus})	5.12 (1223.7 cal/mol)	kJ/mol	at Melting Point	[3]

Table 3: Heat Capacity and Vapor Pressure of Allyl Alcohol

Property	Value	Units	Conditions	Source(s)
Specific Heat Capacity (liquid, cp)	2.784	kJ/(kg·K)	20.5 – 95.5 °C	
Molar Heat Capacity (gas, Cp)	76.02	J/(mol·K)	298.15 K	
Vapor Pressure	3.17	kPa	20 °C	[4]
Vapor Pressure	3.173 (23.8 mmHg)	kPa	25 °C	[5]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and analytical methods. The following sections detail the generalized experimental protocols for measuring two key parameters: the enthalpy of formation and the standard molar entropy.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a combustible compound like **allyl alcohol** is typically determined indirectly by measuring its enthalpy of combustion (ΔH_c°) using a bomb calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

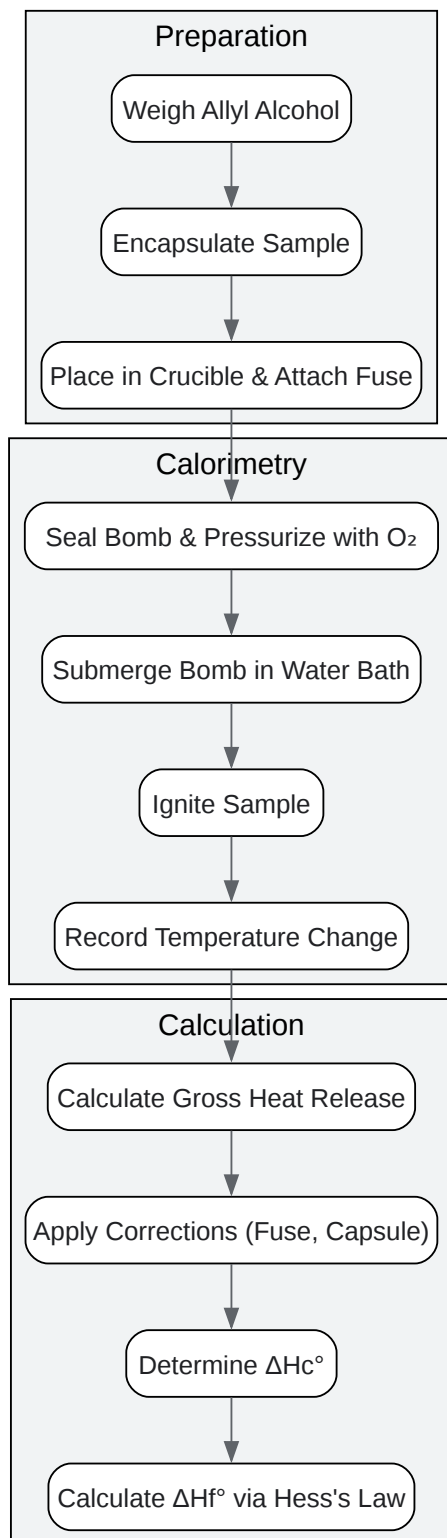
Principle: A known mass of the substance is completely combusted in a constant-volume, high-pressure oxygen environment. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Methodology:

- Sample Preparation:** A precise mass (typically ~1 gram) of high-purity **allyl alcohol** is weighed. Due to its volatility, the liquid is encapsulated in a thin-walled glass ampoule or a gelatin capsule of known mass and heat of combustion.

- **Calorimeter Assembly:** The encapsulated sample is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire (e.g., nickel-chromium) is positioned to be in contact with the sample or capsule.
- **Pressurization:** The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimetry:** The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Calibration:** The effective heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.
- **Calculation:** The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter constant, with corrections made for the heat of combustion of the capsule and the fuse wire. Using the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, the standard enthalpy of formation of **allyl alcohol** is calculated via Hess's Law for the combustion reaction: $\text{C}_3\text{H}_6\text{O}(\text{l}) + 4\text{O}_2(\text{g}) \rightarrow 3\text{CO}_2(\text{g}) + 3\text{H}_2\text{O}(\text{l})$

Workflow for Bomb Calorimetry



[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of formation.

Determination of Standard Molar Entropy via Adiabatic Calorimetry

The standard molar entropy (S°) of a substance is determined by measuring its heat capacity (C_p) as a function of temperature, starting from near absolute zero (0 K) up to the standard temperature (298.15 K).

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K is zero. The entropy at a temperature T is calculated by integrating the heat capacity divided by the temperature over the range from 0 K to T , accounting for the entropy changes at any phase transitions. $S^\circ(T) = \int_0^T (C_p/T) dT + \Delta S_{\text{trans}}$

Methodology:

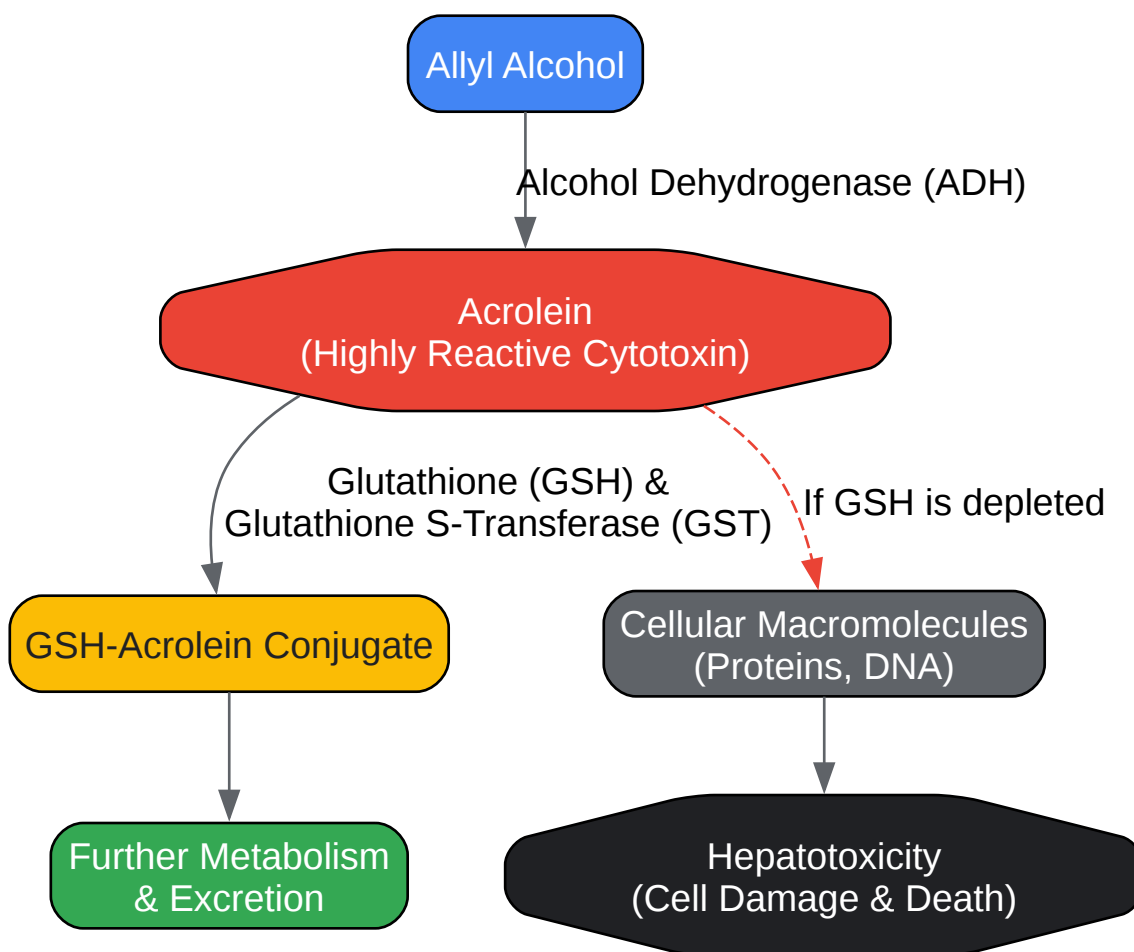
- **Apparatus:** An adiabatic calorimeter is used. This instrument is designed to minimize heat exchange with the surroundings, ensuring that nearly all the heat supplied to the sample is used to increase its temperature.
- **Sample Preparation:** A purified sample of **allyl alcohol** is placed in a sample vessel within the calorimeter.
- **Low-Temperature Measurement:** The sample is cooled to a very low temperature, typically using liquid helium (approaching ~4 K).
- **Heat Capacity Measurement:** The heat capacity is measured in a series of steps. A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is calculated as $C_p = (\text{Energy supplied}) / (\text{Temperature change})$.
- **Temperature Range:** These measurements are repeated across the entire temperature range from near 0 K up to and beyond 298.15 K.
- **Phase Transitions:** The enthalpy of any phase transitions (e.g., melting) is measured. The entropy of transition is calculated as $\Delta S_{\text{trans}} = \Delta H_{\text{trans}} / T_{\text{trans}}$. For **allyl alcohol**, this would primarily be the heat of fusion at its melting point.
- **Data Analysis:**

- The heat capacity data below the lowest measurement temperature (e.g., < 10 K) is extrapolated to 0 K using the Debye T^3 law.
- The collected C_p data is used to numerically evaluate the integral of $(C_p/T) dT$ from 0 K to 298.15 K.
- The entropies of any phase transitions between 0 K and 298.15 K are added to the integral value to obtain the final standard molar entropy, S° , at 298.15 K.

Relevance to Drug Development: Metabolic Pathway and Toxicity

For drug development professionals, understanding the metabolic fate of compounds is critical. **Allyl alcohol** is a well-known hepatotoxin, and its toxicity is directly linked to its metabolic activation.

Allyl alcohol is metabolized in the liver primarily by the enzyme alcohol dehydrogenase (ADH). This oxidation reaction converts **allyl alcohol** into acrolein, a highly reactive and cytotoxic α,β -unsaturated aldehyde. Acrolein is responsible for the observed liver damage. The cell's primary defense mechanism against acrolein is conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH-acrolein conjugate is less toxic and can be further metabolized and excreted. If GSH stores are depleted, acrolein can react with cellular macromolecules, leading to oxidative stress, protein dysfunction, and cell death.



[Click to download full resolution via product page](#)

Caption: Metabolic activation and toxicity pathway of **allyl alcohol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. lyondellbasell.com [lyondellbasell.com]

- 4. allyl alcohol Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Thermodynamic properties of allyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041490#thermodynamic-properties-of-allyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com